molecular formula C8H10N2O4S B12411824 2-Methoxy-5-sulfamoylbenzamide-d3

2-Methoxy-5-sulfamoylbenzamide-d3

Cat. No.: B12411824
M. Wt: 233.26 g/mol
InChI Key: GTKYLVJCMKDNTH-FIBGUPNXSA-N
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Description

2-Methoxy-5-sulfamoylbenzamide-d3 is a deuterium-labeled analog of a key metabolite of Sulpiride, an antipsychotic agent that acts as a selective dopamine D2 and D3 receptor antagonist . This labeled compound is an essential tool in modern pharmaceutical research, primarily used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of Sulpiride and its metabolic pathway products in biological matrices. By utilizing this deuterated standard, researchers can achieve highly accurate pharmacokinetic profiling, which includes studying the drug's absorption, distribution, metabolism, and excretion (ADME) in support of drug development and therapeutic monitoring . The incorporation of deuterium atoms provides a mass shift that distinguishes it from the endogenous analyte, thereby minimizing analytical interference and improving the reliability and sensitivity of mass spectrometric methods. The primary research value of this compound lies in its application for investigating the complex pharmacology of Sulpiride, which is used to treat conditions such as schizophrenia and is also known to inhibit carbonic anhydrase . Its use facilitates a deeper understanding of drug metabolism and the potential implications of metabolite formation on both therapeutic efficacy and safety profiles.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

233.26 g/mol

IUPAC Name

5-sulfamoyl-2-(trideuteriomethoxy)benzamide

InChI

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)/i1D3

InChI Key

GTKYLVJCMKDNTH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A state-of-the-art method involves cobalt-catalyzed C–H deuteriomethoxylation of benzamides using deuterated methanol (CD$$3$$OD). This approach leverages a salicylaldehyde-Co(II) complex (Co-9 ) to activate the ortho-C–H bond of the benzamide core, enabling direct substitution with a deuterated methoxy group (-OCD$$3$$). Key reaction parameters include:

  • Catalyst : Salicylaldehyde-Co(II) (20 mol%)
  • Deuterium Source : CD$$_3$$OD (20 equivalents)
  • Oxidant : Ag$$_2$$O (2 equivalents)
  • Temperature : 100°C for 12 hours

The reaction proceeds via a six-membered cyclocobalt intermediate, facilitating regioselective deuteration at the ortho position (Fig. 1).

Substrate Scope and Performance

This method accommodates diverse benzamide derivatives, including electron-rich (e.g., methyl-, methoxy-substituted) and electron-deficient (e.g., chloro-, bromo-substituted) substrates. Representative yields and deuterium incorporation rates are summarized below:

Substrate Yield (%) Deuterium Incorporation (%)
2-Methoxybenzamide 84 >95
5-Fluoro-2-methoxybenzamide 58 >90
5-Chloro-2-methoxybenzamide 68 >95

The protocol is scalable, with gram-scale reactions achieving 81% yield. Post-reaction purification involves column chromatography, and deuterium content is verified via $$^2$$H NMR and high-resolution mass spectrometry (HRMS).

Alkylation with Deuterated Methylating Agents

Synthesis from 2-Hydroxy-5-sulfamoylbenzamide

This two-step method involves:

  • Sulfonation : 2-Hydroxybenzoic acid is treated with chlorosulfonic acid to introduce the sulfamoyl group.
  • Methylation : The hydroxyl group is replaced with a deuterated methoxy group using CD$$3$$I under basic conditions (K$$2$$CO$$_3$$) in tetrahydrofuran (THF).

Reaction Conditions :

  • Methylating Agent : CD$$_3$$I (1.2 equivalents)
  • Base : K$$2$$CO$$3$$ (2 equivalents)
  • Solvent : THF, reflux at 60°C for 12 hours

Optimization and Challenges

Excess CD$$_3$$I ensures complete methylation, while THF enhances solubility of intermediates. A key challenge is avoiding over-sulfonation, which is mitigated by controlling reaction temperature (45–60°C). The final product is isolated via reduced-pressure distillation and vacuum drying, yielding >90% purity (HPLC) and >98% deuterium enrichment.

Isotopic Exchange in the Methoxy Group

Feasibility and Limitations

Isotopic exchange involves treating non-deuterated 2-methoxy-5-sulfamoylbenzamide with D$$2$$O under acidic or basic conditions. However, methoxy protons exhibit low exchangeability due to their weak acidity (pKa ~15–20). While this method is theoretically simple, practical implementation requires harsh conditions (e.g., concentrated D$$2$$SO$$_4$$, 150°C), leading to partial decomposition and <30% deuterium incorporation.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Industrial Viability
Cobalt-Catalyzed C–H Activation High regioselectivity, scalability Requires expensive CD$$_3$$OD Suitable for pilot-scale
Alkylation with CD$$_3$$I High yield, straightforward protocol Generates stoichiometric iodide byproducts Cost-effective for large-scale
Isotopic Exchange Minimal synthetic steps Low efficiency, side reactions Not recommended

Chemical Reactions Analysis

2-Methoxy-5-sulfamoylbenzamide-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxy-5-sulfamoylbenzamide-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-sulfamoylbenzamide-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the metabolic pathways and stability of the molecule, making it useful for studying biochemical processes. The exact molecular targets and pathways involved depend on the specific application and research context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Methoxy-5-sulfamoylbenzamide-d3 and structurally related compounds:

Compound Name Substituents (Position 2 and 5) Functional Groups Isotopic Labeling Key Applications
This compound Methoxy (2), sulfamoyl (5) Benzamide, deuterium Yes (d3) Metabolic tracing, analytical standards
2-Methoxy-5-(methylsulfonyl)benzoic acid Methoxy (2), methylsulfonyl (5) Carboxylic acid No Intermediate in organic synthesis
5-Sulfamoyl-2-hydroxybenzamide Hydroxy (2), sulfamoyl (5) Benzamide No Antimicrobial agent development
2-Methoxy-5-nitrobenzamide Methoxy (2), nitro (5) Benzamide No Photostability studies

Key Findings from Comparative Studies:

Deuterium Labeling Advantage: Unlike non-deuterated analogs (e.g., 2-Methoxy-5-sulfamoylbenzamide), the deuterated version exhibits reduced metabolic degradation in hepatic microsomal assays, with a 30% longer half-life observed in vitro .

Solubility and Reactivity : Compared to 2-Methoxy-5-(methylsulfonyl)benzoic acid, the sulfamoyl group in this compound confers higher aqueous solubility (logP = 1.2 vs. 2.8 for the methylsulfonyl analog) .

Biological Activity : The sulfamoyl group enhances target binding affinity (e.g., carbonic anhydrase inhibition) relative to nitro or hydroxy substituents in other analogs. For instance, this compound shows a 5-fold higher IC50 value compared to 5-nitro derivatives in enzyme inhibition assays .

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